4-bromo-5-cyclopentyl-1H-pyrazole
Overview
Description
4-Bromo-5-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with various biological targets, depending on their specific substitutions .
Mode of Action
It’s known that bromopyrazoles can participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Bromopyrazoles are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s known that bromopyrazoles can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .
Action Environment
The stability and reactivity of bromopyrazoles can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-cyclopentyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromopyrazole with cyclopentylamine in the presence of a base can yield this compound. The reaction typically requires heating and may be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopentyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) can be used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-5-cyclopentyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activities, such as anti-inflammatory and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Agricultural Chemistry: It may serve as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom.
5-Cyclopentyl-1H-pyrazole: A pyrazole derivative with a cyclopentyl group but without the bromine atom.
4-Bromo-1H-pyrazole-5-carboxylate: A pyrazole derivative with both bromine and carboxylate groups.
Uniqueness
4-Bromo-5-cyclopentyl-1H-pyrazole is unique due to the presence of both a bromine atom and a cyclopentyl group, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-5-cyclopentyl-1H-pyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVIOQGNPMZMMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=NN2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101300240 | |
Record name | 4-Bromo-3-cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116093-46-9 | |
Record name | 4-Bromo-3-cyclopentyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116093-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101300240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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